N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a heterocyclic compound that combines a furan ring with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiadiazole rings in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the furan ring would yield nitro derivatives, while bromination would yield bromo derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities
Medicine: Potential therapeutic agent due to its pharmacological properties, including antibacterial, antifungal, and anticancer activities
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiadiazole ring is known for its ability to enhance liposolubility, allowing the compound to cross cellular membranes and interact with biological targets. The furan ring may contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Furan derivatives: Exhibit a wide range of pharmacological activities, such as antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is unique due to the combination of both furan and thiadiazole rings in its structure. This dual-ring system may enhance its biological activity and provide a broader spectrum of pharmacological effects compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-6(2)16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHTMAAPWSDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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